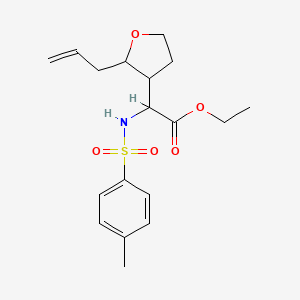
Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It’s important to note that this compound has potential applications due to its unique structure.
Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating reactivity, stereochemistry, and novel synthetic methods.
Biology: Studying potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anti-inflammatory).
Industry: Developing new materials or catalysts based on its structure.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or cellular components.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate, with the CAS number 161364-68-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H25NO5S. The compound features a sulfonamide group, which is often associated with a variety of biological activities, including antibacterial and antitumor effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the allyltetrahydrofuran moiety.
- Introduction of the sulfonamide group through reaction with a suitable sulfonyl chloride.
- Acetylation to yield the final product.
Antimicrobial Activity
Several studies have indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, suggesting its potential as an antibacterial agent. For example, derivatives of sulfonamides have been documented to inhibit bacterial growth by interfering with folate synthesis pathways.
Antitumor Activity
Research has also explored the antitumor potential of similar compounds. Sulfonamides are known to exhibit cytotoxic effects on cancer cells through various mechanisms, including induction of apoptosis and inhibition of cell proliferation. The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that modifications in the structure significantly affect their antibacterial potency. This compound was among those tested, showing effective inhibition against Gram-positive bacteria.
- Cytotoxicity Assays : In vitro assays have been performed to assess the cytotoxic effects on various cancer cell lines. Results indicated that this compound could induce cell cycle arrest and apoptosis in certain cancer types, highlighting its potential as an anticancer agent.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C18H25NO5S |
| CAS Number | 161364-68-7 |
| Antibacterial Activity | Effective against Gram-positive bacteria |
| Antitumor Activity | Induces apoptosis in cancer cell lines |
| Synthesis Method | Multi-step organic synthesis from simple precursors |
Properties
Molecular Formula |
C18H25NO5S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
ethyl 2-[(4-methylphenyl)sulfonylamino]-2-(2-prop-2-enyloxolan-3-yl)acetate |
InChI |
InChI=1S/C18H25NO5S/c1-4-6-16-15(11-12-24-16)17(18(20)23-5-2)19-25(21,22)14-9-7-13(3)8-10-14/h4,7-10,15-17,19H,1,5-6,11-12H2,2-3H3 |
InChI Key |
LMEISTCBSHRITR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCOC1CC=C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















